N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a morpholine ring, a cyclobutyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cyclization reaction involving a suitable precursor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Pyridine Ring Formation: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.
Final Coupling: The final step involves coupling the morpholine-cyclobutyl intermediate with the trifluoromethyl-pyridine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the pyridine ring or the carboxamide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include N-oxide derivatives.
Reduction: Reduced forms of the pyridine ring or carboxamide group.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-2-carboxamide
- N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
N-[(1-Morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)13-3-2-12(10-20-13)14(23)21-11-15(4-1-5-15)22-6-8-24-9-7-22/h2-3,10H,1,4-9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDKHLUMHSTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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